(2-Amino-phenyl)-pyridin-4-yl-methanone
Overview
Description
(2-Amino-phenyl)-pyridin-4-yl-methanone is an organic compound that features both an amino group and a pyridine ring
Scientific Research Applications
(2-Amino-phenyl)-pyridin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
Target of Action
The primary targets of (2-Aminophenyl)(pyridin-4-yl)methanone are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular functions, including cell division, metabolism, and signal transduction .
Mode of Action
(2-Aminophenyl)(pyridin-4-yl)methanone interacts with its protein kinase targets by binding to their active sites . This interaction can inhibit the kinase’s activity, preventing the phosphorylation of other proteins and thus altering cellular functions . The compound’s efficacy as a kinase inhibitor is influenced by its planar structure .
Biochemical Pathways
The inhibition of protein kinases by (2-Aminophenyl)(pyridin-4-yl)methanone affects multiple biochemical pathways. For instance, it can impact the cell cycle regulation by inhibiting Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play critical roles in cell division and differentiation, so their inhibition can lead to changes in these processes .
Pharmacokinetics
Its molecular weight of 19822 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of protein kinases by (2-Aminophenyl)(pyridin-4-yl)methanone can lead to various molecular and cellular effects. For example, it can alter cell division and differentiation due to its impact on CLK1 and DYRK1A . Additionally, the compound’s planar structure is crucial for maintaining its inhibitory potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-phenyl)-pyridin-4-yl-methanone typically involves the condensation of 2-aminophenol with pyridine-4-carboxaldehyde. This reaction can be catalyzed by various agents, including acids and bases, under different conditions. For instance, the use of titanium tetraisopropoxide (TTIP) as a catalyst in ethanol at 50°C has been reported to yield good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized in modern synthetic strategies to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-phenyl)-pyridin-4-yl-methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar structure and have been studied for their antiproliferative and antimicrobial activities.
Benzoxazole derivatives: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness
(2-Amino-phenyl)-pyridin-4-yl-methanone is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-aminophenyl)-pyridin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPYXHGIWARXCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.